molecular formula C20H12Cl2N2O B2895212 2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one CAS No. 478048-21-4

2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2895212
CAS No.: 478048-21-4
M. Wt: 367.23
InChI Key: KTMIGZOTBRBXEN-UHFFFAOYSA-N
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Description

2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features two 4-chlorophenyl groups attached to a dihydrophthalazinone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature and solvent, can be optimized to achieve higher yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce costs. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can yield dihydrophthalazinone derivatives with different substituents.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

Scientific Research Applications

2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and microbial infections.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-bis(4-chlorophenyl)-6-methylpyrimidine
  • 2,4-bis(4-chlorophenyl)-2,7-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Uniqueness

2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one stands out due to its unique dihydrophthalazinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-bis(4-chlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMIGZOTBRBXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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